5-Desthiolyl-5-thioxo Cefoperazone

Description

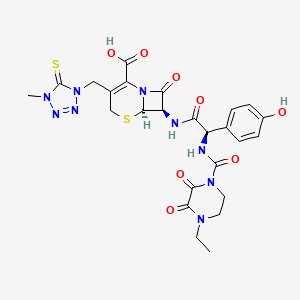

5-Desthiolyl-5-thioxo Cefoperazone (CAS: 711598-76-4; molecular formula: C25H27N9O8S2) is a structural analog and impurity of the third-generation cephalosporin antibiotic cefoperazone (CAS: 62893-19-0). It is characterized by the removal of a thiol (-SH) group at the 5-position and the introduction of a thioxo (=S) moiety, altering its chemical reactivity and stability . This compound is primarily utilized as a reference standard in pharmaceutical quality control to monitor cefoperazone synthesis or degradation pathways . While cefoperazone itself exhibits broad-spectrum antibacterial activity, 5-desthiolyl-5-thioxo cefoperazone lacks therapeutic utility and serves analytical purposes in research settings .

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-sulfanylidenetetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N9O8S2/c1-3-31-8-9-32(21(39)20(31)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(11-44-22(16)34)10-33-25(43)30(2)28-29-33/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKWYRNERXMLTN-XCGNWRKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CN5C(=S)N(N=N5)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CN5C(=S)N(N=N5)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N9O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747577 | |

| Record name | (6R,7R)-7-{[(2R)-2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino}-3-[(4-methyl-5-sulfanylidene-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711598-76-4 | |

| Record name | 5-Desthiolyl-5-thioxo cefoperazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711598764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-{[(2R)-2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino}-3-[(4-methyl-5-sulfanylidene-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-DESTHIOLYL-5-THIOXO CEFOPERAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN35C7MDY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Desthiolyl-5-thioxo Cefoperazone typically involves the modification of cefoperazoneThis can be achieved through various chemical reactions, including thiolation and oxidation reactions .

Industrial Production Methods: Industrial production of 5-Desthiolyl-5-thioxo Cefoperazone follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Desthiolyl-5-thioxo Cefoperazone undergoes several types of chemical reactions, including:

Oxidation: Conversion of the thiol group to a thioxo group.

Reduction: Potential reduction of the thioxo group back to a thiol group.

Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include water, methanol, and dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions include various derivatives of 5-Desthiolyl-5-thioxo Cefoperazone, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: In chemistry, 5-Desthiolyl-5-thioxo Cefoperazone is used as a reference compound for studying the reactivity and stability of cephalosporin derivatives .

Biology: In biological research, this compound is used to investigate the mechanisms of action of cephalosporin antibiotics and their interactions with bacterial enzymes .

Medicine: Although not used clinically, 5-Desthiolyl-5-thioxo Cefoperazone serves as a model compound for developing new antibiotics with improved efficacy and reduced resistance .

Industry: In the pharmaceutical industry, this compound is used in the quality control and validation of cephalosporin antibiotics .

Mechanism of Action

5-Desthiolyl-5-thioxo Cefoperazone exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Modifications:

- Cefoperazone : Contains a thiol (-SH) group at the 5-position, critical for β-lactamase stability and bacterial target binding.

- 5-Desthiolyl-5-thioxo Cefoperazone : Lacks the thiol group and features a thioxo (=S) group, reducing its reactivity and antibacterial efficacy .

Functional Implications:

- Cefoperazone: Clinically used to treat infections caused by Gram-negative bacteria (e.g., Pseudomonas aeruginosa) due to its β-lactamase resistance .

- 5-Desthiolyl-5-thioxo Cefoperazone: No antimicrobial activity; used to calibrate analytical methods (e.g., HPLC, capillary electrophoresis) for cefoperazone quantification .

Analytical Behavior

Capillary zone electrophoresis (CZE) studies of cephalosporins, including cefoperazone, demonstrate that optimal detection occurs at pH 6–10 .

Table 1: Comparative Properties of 5-Desthiolyl-5-thioxo Cefoperazone and Select Cephalosporins

Stability and Degradation

Cefoperazone exhibits long-term stability in dried blood spots (DBS) at 4°C for 21 days and in autosamplers for 24 hours . In contrast, 5-desthiolyl-5-thioxo cefoperazone’s stability remains unstudied, though its role as a degradation product implies formation under specific storage or synthesis conditions (e.g., oxidative stress) .

Biological Activity

Overview

5-Desthiolyl-5-thioxo Cefoperazone is a derivative of cefoperazone, a third-generation cephalosporin antibiotic. This compound features a thioxo group in place of the thiol group found in cefoperazone, which alters its biological properties and potential applications in antimicrobial therapy. The molecular formula of 5-Desthiolyl-5-thioxo Cefoperazone is with a molecular weight of 645.67 g/mol.

The primary mechanism by which 5-Desthiolyl-5-thioxo Cefoperazone exerts its antibacterial effects involves binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. This interaction inhibits the synthesis of the bacterial cell wall, leading to cell lysis through the activation of autolytic enzymes such as autolysins . The compound's structural modifications enhance its stability and reactivity compared to its parent compound, cefoperazone.

Antimicrobial Spectrum

5-Desthiolyl-5-thioxo Cefoperazone demonstrates a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its efficacy can be summarized as follows:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | High |

| Klebsiella pneumoniae | High |

| Pseudomonas aeruginosa | Moderate to High |

| Staphylococcus aureus | Variable |

| Enterococcus spp. | Moderate resistance observed |

The compound is particularly effective against Enterobacteriaceae and shows promising activity against Pseudomonas aeruginosa, albeit with some resistance noted in certain strains .

Case Studies and Research Findings

Recent studies have explored the biological activity and pharmacological potential of 5-Desthiolyl-5-thioxo Cefoperazone. For instance, in vitro testing has revealed that this compound retains significant antibacterial properties similar to those of cefoperazone but with enhanced stability against beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics .

-

In Vitro Studies :

- A study indicated that 5-Desthiolyl-5-thioxo Cefoperazone exhibited minimal inhibitory concentrations (MICs) comparable to those of existing cephalosporins against various pathogens, indicating its potential as a viable alternative in treating resistant infections .

- The compound was tested against clinical isolates of Staphylococcus aureus, with results showing variable susceptibility but generally favorable outcomes in polymicrobial infections .

- Animal Models :

Safety and Toxicity

While specific toxicity data for 5-Desthiolyl-5-thioxo Cefoperazone is limited, related compounds like cefoperazone have been associated with various adverse effects including gastrointestinal disturbances and hypersensitivity reactions. Monitoring for these effects is crucial during any clinical application or further research involving this compound .

Q & A

Basic Research Questions

Q. How can I formulate a scientifically rigorous research question for studying 5-Desthiolyl-5-thioxo Cefoperazone?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example:

- PICOT: How does varying solvent polarity (Intervention) affect the stability of 5-Desthiolyl-5-thioxo Cefoperazone (Problem) under ambient vs. inert conditions (Comparison) over 24-hour periods (Time)?

- Ensure alignment with gaps in existing literature, such as unexplored reaction pathways or stability mechanisms .

Q. What are the foundational synthesis protocols for 5-Desthiolyl-5-thioxo Cefoperazone derivatives?

- Methodological Answer : Key synthesis steps involve nucleophilic substitution and oxidation under controlled conditions. Example protocols include:

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | NaH, THF, 20°C, overnight | Deprotonation and activation | |

| 2 | NaOMe, MeOH, 20°C, overnight | Methoxylation | |

| 3 | DMSO, 20°C, overnight | Oxidation to stabilize thiol groups |

- Optimize reaction times and temperatures to minimize byproducts .

Q. How do I select a theoretical framework for studying this compound’s reactivity?

- Methodological Answer : Ground your study in established chemical theories (e.g., Hard-Soft Acid-Base theory for nucleophilic reactions) or computational models (DFT for electronic structure analysis). For example, use frontier molecular orbital theory to predict sites of electrophilic attack .

Advanced Research Questions

Q. How can conflicting data on 5-Desthiolyl-5-thioxo Cefoperazone’s stability be resolved?

- Methodological Answer :

- Conduct sensitivity analyses to identify variables (e.g., trace moisture, oxygen levels) causing discrepancies.

- Use factorial design to test interactions between variables (e.g., temperature × solvent polarity) .

- Example table for factorial design:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 20°C | 40°C |

| Solvent Polarity | THF (low) | DMSO (high) |

Q. What experimental designs are optimal for studying multi-step synthesis pathways?

- Methodological Answer :

- Use pre-test/post-test designs with control groups to isolate reaction steps. For example:

- Pre-test: Characterize intermediate purity via HPLC.

- Post-test: Compare yields after introducing argon vs. ambient conditions .

- Employ response surface methodology (RSM) to model nonlinear relationships between variables .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

- Methodological Answer :

- Integrate spectroscopic data (e.g., NMR, FT-IR) with computational simulations (MD or QM/MM) to validate reaction mechanisms.

- Combine kinetic studies (e.g., Arrhenius plots) with thermodynamic analyses (ΔG calculations) to resolve activation barriers .

- Address ethical and technical challenges in data linkage (e.g., informed consent for proprietary methods) .

Methodological Pitfalls to Avoid

- Overlooking solvent effects : Even trace impurities in solvents (e.g., water in THF) can alter reaction outcomes. Always include solvent purity as a controlled variable .

- Ignoring theoretical grounding : Studies lacking a conceptual framework (e.g., reaction mechanisms) risk producing descriptive rather than explanatory results .

- Inadequate literature synthesis : Use systematic reviews (e.g., PRISMA guidelines) to map existing knowledge gaps and avoid redundant questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.